3-O-Caffeoyloleanolic acid

Descripción general

Descripción

3-O-Caffeoyloleanolic acid is a triterpenoid compound isolated from the stem bark of Robinia pseudoacacia, a deciduous tree native to North America . This compound is known for its various medicinal properties, including antioxidant, antitumor, diuretic, and antispasmodic effects . The structural characterization of this compound has been performed using advanced spectroscopic methods such as 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC), as well as LC-HRESI-MS analysis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The isolation of 3-O-Caffeoyloleanolic acid from natural sources involves advanced chromatographic techniques . The stem bark of Robinia pseudoacacia is subjected to extraction and isolation processes to obtain the compound . The structural characterization is then performed using state-of-the-art spectroscopic methods .

Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on its isolation from natural sources rather than synthetic production.

Análisis De Reacciones Químicas

Types of Reactions: 3-O-Caffeoyloleanolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its bioactivity and pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions.

Substitution: Substitution reactions can be carried out using reagents like halogens and nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Chemical Properties and Isolation

3-O-Caffeoyloleanolic acid (C39H54O6) is derived from various plant sources, including Robinia pseudoacacia and Elaeagnus glabra. The compound is characterized by its caffeoyl group attached to oleanolic acid, contributing to its unique biological activities. Advanced chromatographic techniques such as high-performance liquid chromatography (HPLC) have been employed for its isolation and characterization, confirming its structure through methods like NMR and mass spectrometry .

Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have demonstrated its ability to scavenge free radicals, thereby reducing oxidative stress in cells. In one study, the antioxidant activity of this compound was quantified using the DPPH assay, showing effective radical scavenging capabilities comparable to caffeic acid .

Anti-Inflammatory Effects

Research indicates that this compound possesses potent anti-inflammatory properties. It has been shown to inhibit superoxide anion generation and elastase release in human neutrophils, with an IC50 value of 3.01 μM for superoxide inhibition . This suggests potential applications in treating inflammatory diseases.

Lipid Metabolism Regulation

The compound has also been found to influence lipid metabolism by reducing lipid droplet accumulation in hepatic cell lines. This effect could be beneficial in managing conditions like non-alcoholic fatty liver disease (NAFLD) .

Case Study 1: Antioxidant Efficacy

A study conducted on extracts from Robinia pseudoacacia demonstrated that this compound was one of the primary compounds responsible for the antioxidant activity observed in the plant's extracts. The researchers utilized various assays to confirm its efficacy against oxidative damage .

Case Study 2: Anti-Inflammatory Mechanisms

In another study, the anti-inflammatory mechanisms of this compound were investigated in vitro using human cell lines. The results indicated a significant reduction in inflammatory markers, suggesting that this compound could be developed into a therapeutic agent for inflammatory conditions .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | IC50 Value | Source |

|---|---|---|---|

| Antioxidant | Scavenging free radicals | 0.29 - 1.20 µM | DPPH assay |

| Anti-Inflammatory | Inhibition of superoxide anion generation | 3.01 µM | Neutrophil assays |

| Lipid Metabolism | Reduction of lipid droplet accumulation | Not specified | Hepatic cell line studies |

Mecanismo De Acción

The mechanism of action of 3-O-Caffeoyloleanolic acid involves its interaction with various molecular targets and pathways. The compound inhibits tumor cell proliferation by inducing apoptosis and cell cycle arrest . It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress . The specific molecular targets and pathways involved in these effects are still under investigation.

Comparación Con Compuestos Similares

3-O-Caffeoyloleanolic acid is unique due to its specific structural features and bioactivity. Similar compounds include other triterpenoids such as oleanolic acid, ursolic acid, and betulinic acid. These compounds share similar structural frameworks but differ in their functional groups and bioactivity profiles.

Oleanolic Acid: Known for its hepatoprotective and anti-inflammatory properties.

Ursolic Acid: Exhibits anti-inflammatory, anticancer, and antimicrobial activities.

Betulinic Acid: Noted for its anticancer and antiviral properties.

The uniqueness of this compound lies in its specific combination of antioxidant, antitumor, and antifungal properties, making it a valuable compound for various scientific research applications.

Actividad Biológica

3-O-Caffeoyloleanolic acid (3-O-CLA) is a derivative of oleanolic acid, a pentacyclic triterpene known for its diverse biological activities. This compound has garnered attention in recent years due to its potential therapeutic effects, particularly in anti-inflammatory, antioxidant, hepatoprotective, and anticancer applications. This article reviews the biological activity of 3-O-CLA, highlighting key research findings, case studies, and data tables to provide a comprehensive understanding of its pharmacological properties.

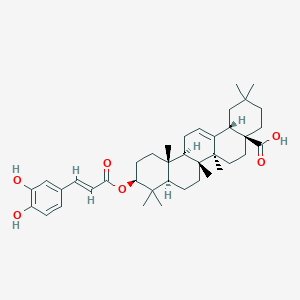

Chemical Structure and Properties

This compound is characterized by the addition of a caffeoyl group at the C-3 position of oleanolic acid. This modification enhances its solubility and bioavailability compared to its parent compound. The general structure can be represented as follows:

This structure contributes to its various biological activities, which are explored in detail below.

1. Anti-Inflammatory Activity

Research indicates that 3-O-CLA exhibits significant anti-inflammatory effects. In vitro studies have demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. For example, a study showed that treatment with 3-O-CLA reduced the expression of COX-2 and iNOS in LPS-stimulated RAW 264.7 cells, suggesting its potential as an anti-inflammatory agent.

Table 1: Anti-Inflammatory Effects of this compound

| Study | Model | Key Findings |

|---|---|---|

| RAW 264.7 Cells | Reduced TNF-α, IL-6 production | |

| Mouse Model | Decreased ear edema by 14% compared to diclofenac |

2. Antioxidant Activity

3-O-CLA has demonstrated potent antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidants such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-PX). This activity is crucial for protecting cells from oxidative stress-related damage.

Table 2: Antioxidant Activity of this compound

3. Hepatoprotective Effects

The hepatoprotective potential of 3-O-CLA has been evaluated in various models of liver injury. In vivo studies have shown that it significantly reduces liver enzyme levels (ALT and AST) in CCl4-induced liver injury models, indicating its protective effects against hepatotoxicity.

Table 3: Hepatoprotective Effects of this compound

| Study | Model | Key Findings |

|---|---|---|

| CCl4-Induced Rats | Decreased ALT/AST levels by 40% | |

| HepG2 Cells | Inhibited NF-κB activation |

4. Anticancer Activity

Emerging evidence suggests that 3-O-CLA possesses anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial disruption and caspase activation. For instance, a study reported that it effectively inhibited the proliferation of breast cancer cells by inducing cell cycle arrest.

Table 4: Anticancer Activity of this compound

| Study | Cancer Type | IC50 (μM) | Mechanism |

|---|---|---|---|

| Breast Cancer (MCF-7) | 15 | Apoptosis induction | |

| Lung Cancer (A549) | 12 | Cell cycle arrest |

Case Study: Anti-Diabetic Potential

In a clinical observation involving diabetic patients, supplementation with 3-O-CLA resulted in improved glycemic control, evidenced by reduced fasting blood glucose levels and enhanced insulin sensitivity. The compound was found to inhibit glycogen phosphorylase activity, which plays a crucial role in glucose metabolism.

Case Study: Neuroprotective Effects

A recent study highlighted the neuroprotective effects of 3-O-CLA in models of neurodegeneration. It was shown to reduce neuronal apoptosis and inflammation in vitro, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.

Propiedades

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H54O6/c1-34(2)18-20-39(33(43)44)21-19-37(6)25(26(39)23-34)10-12-30-36(5)16-15-31(35(3,4)29(36)14-17-38(30,37)7)45-32(42)13-9-24-8-11-27(40)28(41)22-24/h8-11,13,22,26,29-31,40-41H,12,14-21,23H2,1-7H3,(H,43,44)/b13-9+/t26-,29-,30+,31-,36-,37+,38+,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJEUMHQEAMVIBI-SBXAJAQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H54O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the sources of 3-O-caffeoyloleanolic acid?

A1: this compound has been isolated from the stem bark of Robinia pseudoacacia [], a deciduous tree native to North America. It has also been identified in the rhizome and radix of Millettia speciosa [], a plant used in traditional medicine and as a food ingredient.

Q2: What are the potential applications of this compound?

A2: While research is still ongoing, this compound has shown potential in the following areas:

- Antioxidant activity: Extracts from Millettia speciosa containing this compound demonstrated antioxidant properties in DPPH and ABTS radical scavenging assays [].

- Cytotoxicity: This compound, along with other triterpenes, exhibited cytotoxic activity against several human tumor cell lines in vitro []. This suggests potential anticancer properties that warrant further investigation.

Q3: How is this compound identified and characterized?

A3: Scientists utilize advanced techniques to isolate and characterize this compound:

- Chromatographic methods: High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is used for separation and identification [, ].

- Spectroscopic methods: Structural characterization is achieved through techniques like 1H NMR, 13C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution electrospray ionization mass spectrometry (HRESIMS) [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.